Welcome to the BenchChem Online Store!
molecular formula C9H18N2O B153121 2-(Pyrrolidin-1-ylmethyl)morpholine CAS No. 128208-00-4

2-(Pyrrolidin-1-ylmethyl)morpholine

Cat. No. B153121
M. Wt: 170.25 g/mol
InChI Key: GMGVKXVKOAWGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04889857

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and pyrrolidine, the reaction is similarly carried out as Reference example 2 to give 2-(1-pyrrolidinylmethyl)morpholine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5](CC2C=CC=CC=2)[CH2:4]1.[NH:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1>>[N:16]1([CH2:2][CH:3]2[O:8][CH2:7][CH2:6][NH:5][CH2:4]2)[CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1CN(CCO1)CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.